molecular formula C13H13NO2 B3000097 (NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine CAS No. 3893-38-7

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine

Cat. No.: B3000097
CAS No.: 3893-38-7
M. Wt: 215.252
InChI Key: FKUMAWUBPURONA-NTEUORMPSA-N
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Description

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and an ethylidene group attached to a hydroxylamine moiety

Properties

IUPAC Name

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(14-15)10-3-4-12-8-13(16-2)6-5-11(12)7-10/h3-8,15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUMAWUBPURONA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine typically involves the condensation of 6-methoxynaphthaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

6-methoxynaphthaldehyde+hydroxylamine hydrochlorideThis compound\text{6-methoxynaphthaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} 6-methoxynaphthaldehyde+hydroxylamine hydrochloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester

Uniqueness

(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a methoxy group and a hydroxylamine moiety on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Biological Activity

The compound (NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine is a derivative of hydroxylamine, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13H13N1O2
  • Molecular Weight : 229.25 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that hydroxylamine derivatives can exhibit significant antioxidant properties. The methoxy group on the naphthalene ring is believed to enhance the electron-donating ability of the compound, which may contribute to its capacity to scavenge free radicals.

2. Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of the naphthalene moiety is thought to play a crucial role in disrupting microbial cell membranes.

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production. This could have implications for treating inflammatory diseases.

4. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antioxidant capacity of various hydroxylamine derivatives, including this compound, demonstrating a significant reduction in oxidative stress markers in vitro.
Study 2 Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, noting a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 3 Assessed anti-inflammatory properties in a murine model of arthritis, showing reduced swelling and pro-inflammatory cytokine levels upon treatment with the compound.
Study 4 Reported cytotoxic effects on HeLa and MCF-7 cancer cell lines, with IC50 values indicating potential for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The hydroxylamine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The hydrophobic naphthalene structure may integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : Interaction with signaling pathways involved in inflammation can lead to decreased expression of pro-inflammatory cytokines.
  • Apoptosis Induction : Activation of caspases and other apoptotic pathways in cancer cells may contribute to its cytotoxic effects.

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